molecular formula C12H13NO3 B12665737 Benzeneacetamide, alpha-(1,3-dioxobutyl)- CAS No. 72333-16-5

Benzeneacetamide, alpha-(1,3-dioxobutyl)-

Katalognummer: B12665737
CAS-Nummer: 72333-16-5
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: MUMLRUWBPLCGKT-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetamide, alpha-(1,3-dioxobutyl)- is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.23652 . This compound is known for its unique structure, which includes a benzene ring, an acetamide group, and a 1,3-dioxobutyl group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of Benzeneacetamide, alpha-(1,3-dioxobutyl)- involves several steps. One common method includes the reaction of benzeneacetamide with a suitable dioxobutylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Benzeneacetamide, alpha-(1,3-dioxobutyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Wissenschaftliche Forschungsanwendungen

Benzeneacetamide, alpha-(1,3-dioxobutyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzeneacetamide, alpha-(1,3-dioxobutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Benzeneacetamide, alpha-(1,3-dioxobutyl)- can be compared with other similar compounds, such as:

    Benzeneacetamide: Lacks the 1,3-dioxobutyl group, resulting in different chemical properties and applications.

    Alpha-(1,3-dioxobutyl)acetamide: Similar structure but without the benzene ring, leading to variations in reactivity and biological activity.

    Benzeneacetamide, alpha-(1,3-dioxopropyl)-:

These comparisons highlight the uniqueness of Benzeneacetamide, alpha-(1,3-dioxobutyl)- and its specific applications in various fields.

Eigenschaften

CAS-Nummer

72333-16-5

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

(2S)-3,5-dioxo-2-phenylhexanamide

InChI

InChI=1S/C12H13NO3/c1-8(14)7-10(15)11(12(13)16)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,13,16)/t11-/m0/s1

InChI-Schlüssel

MUMLRUWBPLCGKT-NSHDSACASA-N

Isomerische SMILES

CC(=O)CC(=O)[C@H](C1=CC=CC=C1)C(=O)N

Kanonische SMILES

CC(=O)CC(=O)C(C1=CC=CC=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.